molecular formula C18H23NS B6318406 Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine, 95% CAS No. 179055-64-2

Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine, 95%

Cat. No.: B6318406
CAS No.: 179055-64-2
M. Wt: 285.4 g/mol
InChI Key: PJIXGKRKLKKETO-UHFFFAOYSA-N
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Description

Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine, 95% (hereafter referred to as CPT-95) is an important compound in the field of chemical synthesis and scientific research. CPT-95 is a versatile compound that can be used in a wide range of applications, including synthesis, drug discovery, and biochemistry. In

Scientific Research Applications

CPT-95 is a useful compound for scientific research, as it has been used in a variety of applications. For example, CPT-95 has been used in the synthesis of novel compounds for drug discovery, as well as in biochemical and physiological studies. CPT-95 has also been used to study the structure-activity relationship of compounds, as well as to study the metabolism of drugs.

Mechanism of Action

CPT-95 is an aromatic amine, which means that it can interact with a variety of biological molecules. CPT-95 can interact with enzymes, receptors, and other proteins, and can also bind to DNA. CPT-95 can also act as an inhibitor of enzymes and other proteins, and can also act as an agonist of receptors.
Biochemical and Physiological Effects
CPT-95 has been shown to have a variety of biochemical and physiological effects. CPT-95 has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. CPT-95 has also been shown to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. CPT-95 has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

CPT-95 is a useful compound for laboratory experiments, as it is relatively easy to synthesize and has a wide range of applications. However, CPT-95 is not without its limitations. CPT-95 is not very soluble in water, which can limit its use in aqueous solutions. Additionally, CPT-95 can be toxic in high concentrations, so it must be handled with caution.

Future Directions

CPT-95 has a wide range of potential applications in the future. CPT-95 could be used in the development of novel drugs, as well as in the study of the structure-activity relationships of compounds. CPT-95 could also be used in the study of enzyme-receptor interactions, as well as in the study of the metabolism of drugs. Additionally, CPT-95 could be used in the development of new anti-inflammatory agents and in the study of the biochemical and physiological effects of compounds.

Synthesis Methods

CPT-95 can be synthesized through a simple two-step synthesis process. The first step involves the reaction of 4-phenyl-thiophen-2-ylmethyl chloride with cycloheptyl amine in the presence of a base such as sodium hydroxide. This reaction produces CPT-95 as the primary product. The second step involves the purification of CPT-95 by recrystallization from a suitable solvent.

Properties

IUPAC Name

N-[(4-phenylthiophen-2-yl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NS/c1-2-7-11-17(10-6-1)19-13-18-12-16(14-20-18)15-8-4-3-5-9-15/h3-5,8-9,12,14,17,19H,1-2,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIXGKRKLKKETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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